

In Vivo Stability Showdown: Legumain-Cleavable ADCs Challenge the Cathepsin-B Paradigm

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Compound of Interest

Compound Name: Azido-PEG4-Ala-Ala-Asn(Trt)-PAB

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A new generation of legumain-cleavable antibody-drug conjugates (ADCs) is demonstrating comparable, and in some cases superior, in vivo stability to the established cathepsin-B-cleavable ADCs, offering promising alternatives for targeted cancer therapy. These findings are supported by preclinical data indicating enhanced plasma stability and reduced off-target payload release for legumain-sensitive designs.

The stability of the linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's efficacy and safety. Premature cleavage of the linker in circulation can lead to systemic toxicity and a diminished therapeutic window. For years, linkers susceptible to cleavage by the lysosomal protease cathepsin B, such as the widely used valine-citrulline (ValCit) linker, have been the industry standard. However, emerging research into legumain-cleavable linkers, often containing asparagine (Asn) residues, is presenting a compelling case for their enhanced stability profile.

Quantitative Comparison of In Vivo Stability

Recent studies have directly compared the stability of legumain- and cathepsin-B-cleavable ADCs in various preclinical models. The data consistently highlights the robust nature of legumain-cleavable linkers in systemic circulation.



Linker Type	ADC Construct	Species	Time Point	% Payload Retention <i>l</i> Release	Reference
Legumain- Cleavable	AsnAsn- PABC-MMAE	Mouse Serum	7 days	>85% Retention	[1]
Legumain- Cleavable	AsnAsn- PABC-MMAE	Human Serum	7 days	>85% Retention	[1]
Cathepsin-B- Cleavable	ValCit-PABC- MMAE	Rat Plasma	6 days	~2.5% MMAE Release	[2]
Cathepsin-B- Cleavable	ValCit-PABC- MMAE	Human Plasma	6 days	<1% MMAE Release	[2]

These findings suggest that legumain-cleavable ADCs exhibit excellent stability in both mouse and human serum, with minimal payload loss over an extended period.[1] In contrast, while cathepsin-B-cleavable ADCs are also relatively stable, particularly in human plasma, they can be more susceptible to enzymatic degradation in rodent plasma.[2]

Experimental Protocols

The in vivo stability of ADCs is primarily assessed through in vitro plasma stability assays, which serve as a reliable predictor of their behavior in circulation.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC and quantify the extent of payload release in plasma over time.

Materials:

- Test ADC (legumain- or cathepsin-B-cleavable)
- Control ADC (with a known stability profile)
- Plasma from relevant species (e.g., mouse, rat, human)



- Phosphate-buffered saline (PBS)
- Incubator at 37°C
- Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

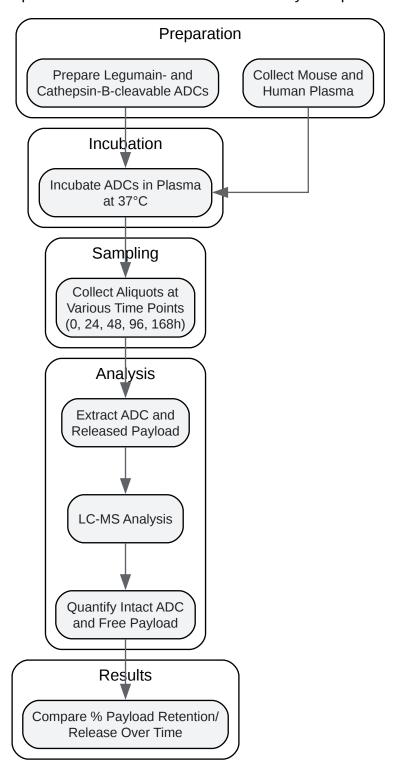
- Dilute the test and control ADCs to a final concentration in the plasma of the chosen species.
- Incubate the ADC-plasma mixtures at 37°C for a predetermined time course (e.g., 0, 24, 48, 96, and 168 hours).
- At each time point, collect aliquots of the mixtures.
- Process the samples to separate the ADC from plasma proteins, often involving protein precipitation or affinity capture.
- Analyze the samples using LC-MS to quantify the amount of intact ADC and any released payload.
- Calculate the percentage of payload retention or release at each time point relative to the initial concentration.

Visualizing the Activation Pathways

The differential stability of these ADCs is rooted in their distinct enzymatic cleavage mechanisms upon internalization into target tumor cells.



Experimental Workflow for In Vivo Stability Comparison



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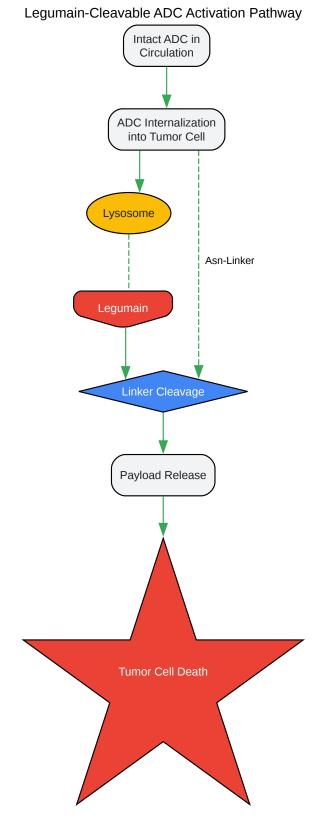
Caption: Workflow for comparing ADC stability.



Legumain-Mediated ADC Activation

Legumain is an asparaginyl endopeptidase that is overexpressed in the tumor microenvironment and within the lysosomes of cancer cells. Legumain-cleavable linkers are specifically designed to be substrates for this enzyme.





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Caption: Legumain-mediated ADC activation pathway.

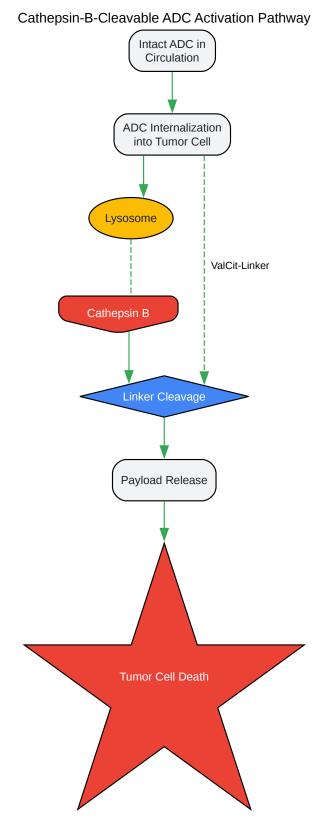




Cathepsin-B-Mediated ADC Activation

Cathepsin B is a cysteine protease that is also highly expressed in the lysosomes of tumor cells. The ValCit dipeptide is a well-established substrate for cathepsin B.





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Caption: Cathepsin-B-mediated ADC activation.



In conclusion, the development of legumain-cleavable ADCs represents a significant advancement in the field of targeted cancer therapy. Their enhanced in vivo stability, coupled with specific activation within the tumor microenvironment, positions them as a highly promising platform for the next generation of antibody-drug conjugates. Further clinical investigation is warranted to fully elucidate their therapeutic potential.

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